molecular formula C7H8FNO B1376226 1-(6-Fluoropyridin-3-yl)ethanol CAS No. 1034467-37-2

1-(6-Fluoropyridin-3-yl)ethanol

Cat. No.: B1376226
CAS No.: 1034467-37-2
M. Wt: 141.14 g/mol
InChI Key: BAXMCVFPJFOSCM-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-3-yl)ethanol is an organic compound with the molecular formula C7H8FNO and a molecular weight of 141.15 g/mol It features a pyridine ring substituted with a fluorine atom at the 6-position and an ethanol group at the 3-position

Preparation Methods

Comparison with Similar Compounds

Uniqueness: 1-(6-Fluoropyridin-3-yl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(6-fluoropyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXMCVFPJFOSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034467-37-2
Record name 1-(6-fluoropyridin-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Add methyl magnesium bromide (3 M in ether, 12 mL, 36 mmol) at 0° C. under nitrogen to a solution of 6-fluoro-pyridine-3-carbaldehyde (3 g, 24 mmol) in THF (20 mL). Continue to stir the mixture for overnight at room temperature. Hydrolyze the mixture with 1 N HCl and follow the basification with diluted ammonium hydroxide to ˜pH 9. Abstract the product with chloroform/isopropyl alcohol (3/1). Dry over sodium sulfate. Concentrate the solution in vacuo to yellow oil. Purify by column chromatography (10% methanol in dichloromethane) to give the product as a colorless oil (2.3 g, 68%). MS (ES) m/z 142 [M+1]+.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
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Quantity
20 mL
Type
solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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chloroform isopropyl alcohol
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0 (± 1) mol
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solvent
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Yield
68%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred mixture of 6-fluoronicotinaldehyde (Frontier Science, 3.14 g, 25.1 mmol) in THF (40 mL) in 250 mL round-bottomed flask, methylmagnesium bromide (Aldrich, 3 M in diethyl ether, 9.21 mL, 27.6 mmol) was added dropwise at about 5 to 10° C. The mixture was stirred at about 5° C. for 30 min. A mixture of water (30 mL) and saturated aqueous ammonium chloride (30 mL) was added slowly and EtOAc (20 mL) was added. The layers were separated. The aqueous phase was extracted with EtOAc (2×60 mL). The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo. The crude product was purified by silica gel column chromatography (100 g, eluent: EtOAc in hexanes 20% to 70%) to afford (2.30 g, 65% yield) as a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 8.19 (d, J=1.76 Hz, 1H) 7.85 (td, J=8.07, 2.45 Hz, 1H) 6.92 (dd, J=8.41, 2.93 Hz, 1H) 4.94-5.02 (m, 1H) 2.00 (d, J=3.72 Hz, 1H) 1.53 (d, J=6.46 Hz, 3H). m/z (ESI, positive ion): 142.1 (M+H)+.
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
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solvent
Reaction Step One
Quantity
9.21 mL
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reactant
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Quantity
30 mL
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reactant
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30 mL
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reactant
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Quantity
20 mL
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solvent
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Synthesis routes and methods IV

Procedure details

A solution of 6-fluoronicotinaldehyde (1.12 g, 8.95 mmol, Frontier Scientific, Cat#: F1911, Batch#: RP09-2154) in THF (11.0 mL) was treated dropwise with methylmagnesium bromide (1.4 M solution in PhMe/THF (75:25), 7.03 mL, 9.85 mmol, Aldrich) and allowed to stir at RT for 20 min. The reaction mixture was quenched by the addition of a saturated solution of NH4Cl (aq.) and allowed to stir for 10 min. The reaction mixture was extracted with EtOAc (2×60 mL), dried over MgSO4, filtered and concentrated. Purification on the ISCO (12 g column, 25-70% EtOAc in hexanes) gave the title compound (1.05 g, 83% yield) as a pale yellow viscous oil. 1H NMR (400 MHz, CDCl3) δ 8.20 (d, J=2.0Hz, 1H); 7.85 (td, J=8.1, 2.5 Hz, 1H); 6.93 (dd, J=8.4, 2.9 Hz, 1H); 4.98 (qd, J=6.5, 3.9 Hz, 1H); 1.53 (d, J=6.5 Hz, 3H). m/z (ESI, +ve) 142.1 (M+H)+.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
7.03 mL
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reactant
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Quantity
11 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods V

Procedure details

A clear solution (prepared by filtration of a slightly cloudy suspension) of 6-fluoronicotinaldehyde (Frontier Scientific, Logan, Utah; 9.88 g, 79 mmol) in THF (100 mL) was added dropwise via addition funnel to a solution of methylmagnesium bromide (3.0 M in diethyl ether; 31.6 mL, 95 mmol) in THF (280 mL) at −6° C. (Addition was completed over about 20 min; reaction temperature kept below −5° C. during addition.) MeOH (10 mL) was then added (dropwise), followed by saturated aqueous NH4Cl (300 mL) and sufficient water to dissolve the precipitate. EtOAc (200 mL) was then added, and the organic layer was separated. The aqueous layer was extracted with DCM (2×150 mL), and all organic extracts were combined, dried over sodium sulfate, filtered, and concentrated in vacuo to provide 1-(6-fluoropyridin-3-yl)ethanol (10.55 g, 95% yield) as a light-yellow oil. 1H NMR (400 MHz, CDCl3) δ 8.18 (d, J=2.0 Hz, 1H) 7.85 (td, J=8.1, 2.5 Hz, 1H) 6.92 (dd, J=8.5, 2.8 Hz, 1H) 4.98 (q, J=6.5 Hz, 1H) 2.21 (br. s., 1H) 1.53 (d, J=6.5 Hz, 3H).
Quantity
9.88 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
31.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
280 mL
Type
solvent
Reaction Step Two
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Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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